

# Lsz-102 in PIK3CA-Mutated Breast Cancer: A Comparative Analysis

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## Compound of Interest

Compound Name: Lsz-102

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This guide provides a comparative analysis of the efficacy of **Lsz-102**, an investigational oral selective estrogen receptor degrader (SERD), in patients with estrogen receptor-positive (ER+), PIK3CA-mutated breast cancer. The performance of **Lsz-102** in combination with the PI3K $\alpha$  inhibitor alpelisib is compared with the current standard-of-care, alpelisib plus the SERD fulvestrant. This comparison is based on available data from early-phase clinical trials of **Lsz-102** and the pivotal SOLAR-1 trial for alpelisib plus fulvestrant.

## Efficacy in PIK3CA-Mutated ER+ Breast Cancer

The emergence of therapies targeting the PI3K/AKT/mTOR pathway has been a significant advancement in the treatment of ER-positive breast cancer, particularly in tumors harboring activating mutations in the PIK3CA gene. **Lsz-102**, a novel oral SERD, has shown promise in this setting when combined with a PI3K inhibitor.

## Lsz-102 in Combination with Alpelisib

Interim results from a Phase 1/1b clinical trial (NCT02734615) have evaluated **Lsz-102** in combination with alpelisib in heavily pretreated patients with ER+ breast cancer. An exploratory analysis of this combination (Arm C) provided preliminary efficacy data stratified by PIK3CA mutation status.

For patients with PIK3CA-mutant tumors, the combination of **Lsz-102** and alpelisib demonstrated an objective response rate (ORR) of 6.67% and a clinical benefit rate (CBR) of 20%.<sup>[1]</sup> The median progression-free survival (PFS) in this subgroup was 3.5 months.<sup>[1]</sup> In contrast, patients with PIK3CA wild-type tumors had an ORR of 7.14%, a CBR of 14.29%, and a median PFS of 3.4 months.<sup>[1]</sup> While the sample size is small, incoming data from the trial suggest a relatively enhanced activity of the combination in PIK3CA-mutant patients.<sup>[1]</sup>

## Alpelisib in Combination with Fulvestrant (SOLAR-1 Trial)

The combination of alpelisib and fulvestrant is an approved therapy for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer following progression on or after an endocrine-based regimen. The pivotal Phase 3 SOLAR-1 trial (NCT02437318) established the efficacy of this combination.

In the PIK3CA-mutant cohort of the SOLAR-1 trial, the combination of alpelisib and fulvestrant demonstrated a median PFS of 11.0 months, compared to 5.7 months for fulvestrant plus placebo.<sup>[2]</sup> The ORR in the PIK3CA-mutant group was 26.6% for the alpelisib combination versus 12.8% for the placebo combination.<sup>[2]</sup> For patients with measurable disease, the ORRs were 35.7% and 16.2%, respectively.<sup>[2]</sup> Final overall survival (OS) results from the SOLAR-1 trial showed a median OS of 39.3 months for the alpelisib-fulvestrant arm compared to 31.4 months for the placebo-fulvestrant arm in the PIK3CA-mutated cohort.<sup>[3]</sup>

## Comparative Efficacy Data

The following table summarizes the key efficacy endpoints for **Lsz-102** plus alpelisib and alpelisib plus fulvestrant in patients with PIK3CA-mutated ER+ breast cancer. It is important to note that this is not a head-to-head comparison and the data are from different clinical trials with distinct patient populations and study designs.

Treatment Combination	Clinical Trial	Patient Population	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression-Free Survival (PFS)
Lsz-102 + Alpelisib	NCT02734615 (Phase 1/1b)	Heavily pretreated ER+	6.67%	20%	3.5 months
Alpelisib + Fulvestrant	SOLAR-1 (Phase 3)	ER+, HER2-, progressed on/after AI	26.6%	Not Reported	11.0 months

## Experimental Protocols

### Lsz-102 Phase 1/1b Trial (NCT02734615)

- Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion study. Arm C evaluated the combination of **Lsz-102** and alpelisib.
- Patient Population: Patients with ER+ breast cancer who had progressed after endocrine therapy were enrolled. Prior treatment with fulvestrant or CDK4/6 inhibitors was allowed, but prior therapy with PI3K, mTOR, or AKT inhibitors was not permitted for Arm C.[\[1\]](#)
- Dosing: In Arm C, patients received **Lsz-102** at doses ranging from 300 mg to 450 mg and alpelisib at doses from 200 mg to 300 mg.[\[1\]](#)
- PIK3CA Mutation Analysis: PIK3CA mutation status was determined from circulating tumor DNA (ctDNA) analysis.[\[1\]](#)
- Tumor Response Evaluation: Tumor response was assessed by the investigator.

### SOLAR-1 Phase 3 Trial (NCT02437318)

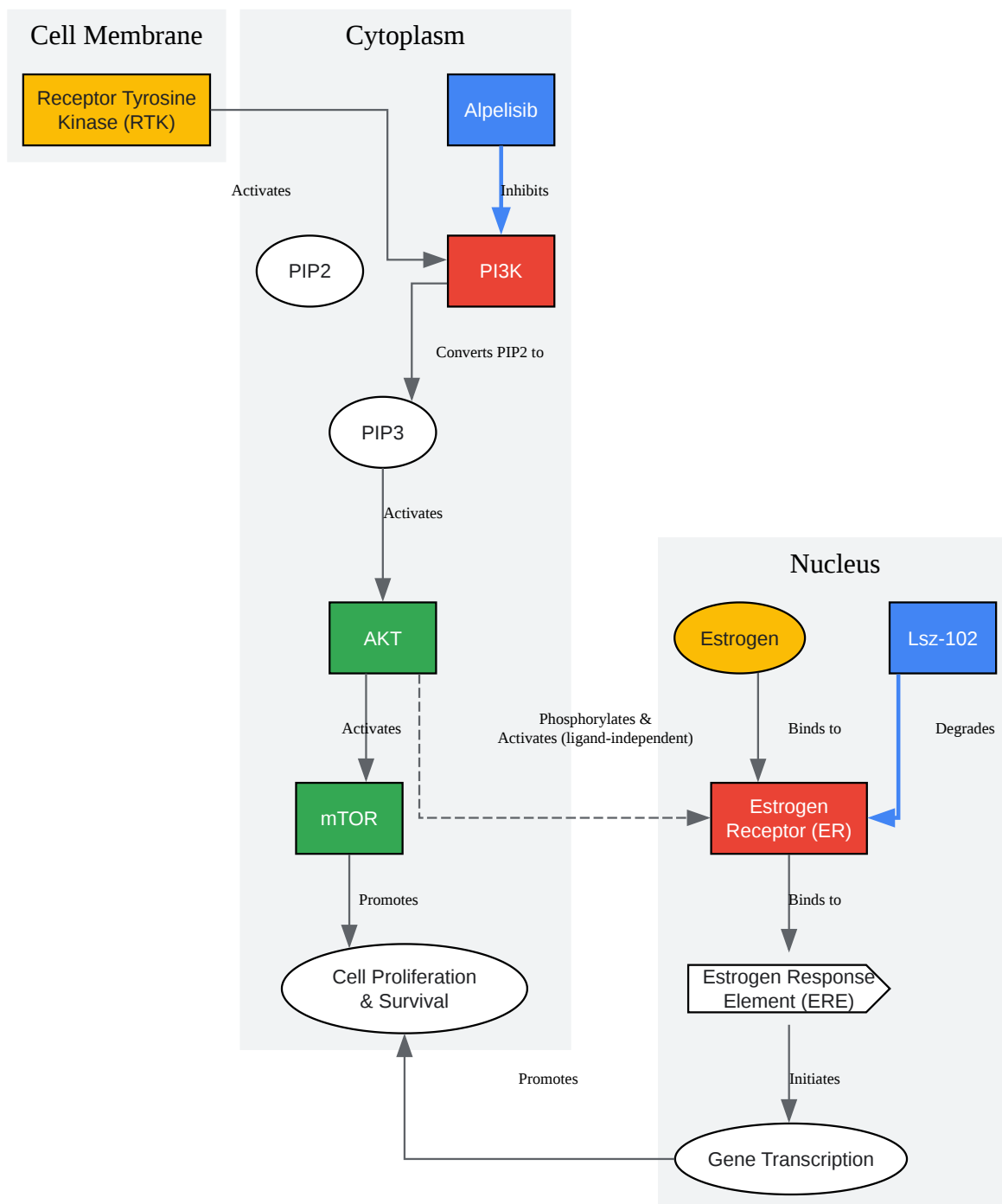
- Study Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial.

- **Patient Population:** The trial enrolled men and postmenopausal women with HR+, HER2-advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.[\[4\]](#)
- **Dosing:** Patients received alpelisib (300 mg daily) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then every 28 days).[\[4\]](#)
- **PIK3CA Mutation Analysis:** PIK3CA mutation status was determined using a PCR-based assay on tumor tissue.[\[5\]](#)[\[6\]](#) An exploratory analysis also assessed mutations in ctDNA.[\[5\]](#)
- **Tumor Response Evaluation:** The primary endpoint of PFS was assessed by the investigator according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[\[4\]](#)

## Signaling Pathway and Experimental Workflow

### ER and PI3K/AKT/mTOR Signaling Crosstalk

The estrogen receptor (ER) and PI3K/AKT/mTOR signaling pathways are key drivers of growth and proliferation in ER+ breast cancer. There is significant crosstalk between these two pathways, which can contribute to endocrine therapy resistance. Activating mutations in PIK3CA lead to constitutive activation of the PI3K pathway, promoting cell survival and proliferation independent of estrogen signaling. The dual inhibition of both ER and PI3K pathways is a rational therapeutic strategy to overcome this resistance mechanism.

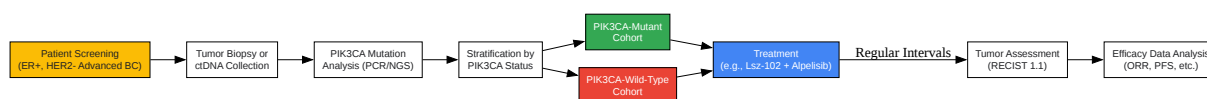


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### ER and PI3K/AKT/mTOR Signaling Crosstalk

## Clinical Trial Workflow for Efficacy Evaluation

The following diagram illustrates a generalized workflow for evaluating the efficacy of a targeted therapy in a clinical trial setting, from patient screening to data analysis.



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### Clinical Trial Efficacy Evaluation Workflow

## Conclusion

The combination of the oral SERD **Lsz-102** with the PI3K $\alpha$  inhibitor alpelisib shows preliminary clinical activity in heavily pretreated patients with ER+, PIK3CA-mutated breast cancer. While the early-phase data are encouraging, particularly the suggestion of enhanced activity in the mutant cohort, they are not directly comparable to the robust, statistically significant benefit observed with alpelisib plus fulvestrant in the Phase 3 SOLAR-1 trial. Further investigation in larger, randomized trials will be necessary to fully elucidate the efficacy and safety profile of **Lsz-102** in this patient population and to determine its potential role relative to the current standard of care. The ongoing development of oral SERDs like **Lsz-102** represents a promising avenue for improving outcomes in ER+ breast cancer, especially in the context of endocrine resistance driven by PIK3CA mutations.

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